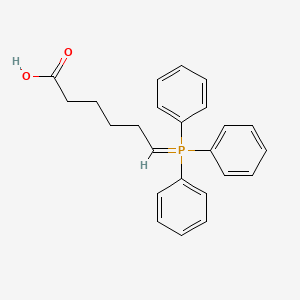

6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name 6-(triphenyl-λ⁵-phosphanylidene)hexanoic acid derives from its structural components. The term λ⁵-phosphanylidene denotes a hypervalent phosphorus atom bonded to five substituents, consistent with phosphorane nomenclature. The prefix triphenyl specifies three phenyl groups attached to phosphorus, while hexanoic acid indicates a six-carbon carboxylic acid chain. The substituent at the sixth carbon is the phosphanylidene group, forming a ylide structure characterized by adjacent positive and negative charges.

The systematic naming follows IUPAC guidelines for organophosphorus compounds, where the longest carbon chain (hexanoic acid) serves as the parent structure. The phosphanylidene group is treated as a substituent, with the λ⁵ notation clarifying phosphorus’s valency. This contrasts with simpler phosphines or phosphates, emphasizing the compound’s hybrid nature as both a carboxylic acid and a phosphorus ylide.

Historical Development in Organophosphorus Chemistry

Organophosphorus chemistry emerged in the 19th century, with seminal contributions from August Wilhelm von Hofmann and Alexander Arbuzov. Arbuzov’s work on phosphorus-containing intermediates laid the groundwork for ylide synthesis. The development of Wittig reagents in the mid-20th century marked a pivotal advancement, enabling selective alkene formation via phosphorus ylides.

6-(Triphenyl-λ⁵-phosphanylidene)hexanoic acid descends from this lineage, combining a Wittig-like ylide structure with a carboxylic acid functional group. Its design reflects modern efforts to integrate reactive phosphorus moieties into complex organic frameworks for applications in catalysis and materials science. Unlike early phosphoranes, which were often unstable, this compound’s hexanoic acid chain enhances solubility and stability, broadening its utility in synthetic protocols.

Structural Relationship to Phosphoranes and Ylides

Phosphoranes are hypervalent phosphorus species with five bonds, typically adopting a trigonal bipyramidal geometry. Ylides, a subset of phosphoranes, feature adjacent positive (phosphorus) and negative (carbon) charges, enabling nucleophilic reactivity. 6-(Triphenyl-λ⁵-phosphanylidene)hexanoic acid exemplifies this duality: its phosphorus center binds three phenyl groups and a hexanoic acid-derived ylidic carbon, while the carboxylic acid group introduces additional polarity.

Structurally, the compound bridges phosphoranes and traditional ylides. The triphenylphosphoranylidene moiety mirrors Wittig reagents, but the hexanoic acid chain modifies electronic and steric properties. For example, the carboxylic acid may participate in hydrogen bonding, altering reactivity compared to simpler ylides like methylenetriphenylphosphorane. This structural hybridity enables unique applications, such as chiral synthesis or polymer modification, though these remain areas of ongoing research.

Table 1: Comparative Structural Features of Selected Organophosphorus Compounds

| Compound | Phosphorus Valency | Key Functional Groups | Reactivity Profile |

|---|---|---|---|

| Triphenylphosphine | λ³ | Three phenyl groups | Nucleophilic substitution |

| Methylenetriphenylphosphorane | λ⁵ | Ylidic carbon | Alkene formation (Wittig) |

| 6-(Triphenyl-λ⁵-phosphanylidene)hexanoic acid | λ⁵ | Ylidic carbon, carboxylic acid | Hybrid reactivity (under study) |

Properties

CAS No. |

53036-80-9 |

|---|---|

Molecular Formula |

C24H25O2P |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

6-(triphenyl-λ5-phosphanylidene)hexanoic acid |

InChI |

InChI=1S/C24H25O2P/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23/h1-3,5-10,13-18,20H,4,11-12,19H2,(H,25,26) |

InChI Key |

YDTMMBOHEMBHHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The specific synthetic route for this compound involves the reaction of triphenylphosphine with an appropriate hexanoic acid derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, with optimization for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenylphosphine oxide derivatives, while substitution reactions can produce a wide range of substituted hexanoic acid derivatives .

Scientific Research Applications

6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid has several scientific research applications, including:

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

Industry: Utilized in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. Molecular targets and pathways involved in its biological activity are still under investigation .

Comparison with Similar Compounds

6-(2-Thienylsulfanyl)hexanoic Acid

Structure and Synthesis :

This compound replaces the phosphanylidene group with a 2-thienylsulfanyl substituent. It is synthesized via a Grignard reaction involving thiophene-2-thiol and 1,5-dibromopentane, followed by carboxylation with CO₂ .

Key Differences :

- Electronic Properties: The thienylsulfanyl group introduces sulfur’s redox-active character, enabling applications in conducting polymers (e.g., polyhydroxyalkanoates, PHAs) rather than metal coordination.

- Applications : Unlike the phosphanylidene derivative, this compound is primarily used in biodegradable polymer production due to its sulfur-mediated chain propagation .

6-[(5Z)-5-[(4-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic Acid

Structure and Safety: This derivative incorporates a fluorophenyl-methylidene-thiazolidinone moiety. The fluorine atom enhances electronic withdrawal, while the thiazolidinone ring introduces heterocyclic rigidity.

Key Differences :

- Reactivity : The fluorophenyl group increases electrophilicity, making this compound suitable for pharmaceutical targeting (e.g., enzyme inhibition).

- Safety: Requires stringent handling (e.g., avoiding heat and ignition sources) due to its reactive thiazolidinone-sulfanylidene system, unlike the more stable phosphanylidene analog .

6-Phosphonoglucono-d-lactone

Structure and Solubility: A carbohydrate derivative with a phosphate ester group attached to a gluconolactone ring. It is water-soluble and moderately acidic, contrasting sharply with the hydrophobic phosphanylidene compound .

Key Differences :

- Functionality : The phosphate group enables roles in metabolic pathways (e.g., pentose phosphate pathway), unlike the catalytic focus of the phosphanylidene analog.

- Acidity: The phosphonoglucono derivative’s acidity (pKa ~2–3) arises from its phosphate group, whereas the phosphanylidene compound’s acidity is influenced by both the carboxylic acid and phosphorus moieties .

Biological Activity

6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid, a compound characterized by its unique phosphanylidene group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid can be represented as follows:

| Property | Value |

|---|---|

| CAS Number | 71409404 |

| Molecular Formula | C18H21P |

| Molecular Weight | 294.34 g/mol |

| IUPAC Name | 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The triphenylphosphanylidene moiety enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzymatic activity and influence signaling pathways within cells.

Biological Activities

Research indicates that derivatives of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid exhibit a range of biological activities:

- Antioxidant Activity : Studies have shown that the compound can scavenge free radicals, thereby reducing oxidative stress in cellular environments.

- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against various bacterial strains, suggesting potential applications in antibiotic development.

- Antitumor Effects : Preliminary research indicates that the compound may inhibit tumor cell proliferation through apoptosis induction.

Case Studies

Several studies have explored the biological effects of 6-(Triphenyl-lambda~5~-phosphanylidene)hexanoic acid and its derivatives:

-

Antioxidant Activity Study :

- A study published in Journal of Medicinal Chemistry highlighted that derivatives of this compound exhibited significant antioxidant activity in vitro. The mechanism involved the reduction of reactive oxygen species (ROS), which are implicated in various diseases.

-

Antimicrobial Efficacy :

- Research conducted at a university laboratory demonstrated that specific derivatives showed promising results against Gram-positive bacteria, including Staphylococcus aureus. The study utilized standard disk diffusion methods to assess antibacterial activity.

-

Antitumor Properties :

- In a recent experimental study, derivatives were tested on human cancer cell lines. Results indicated that these compounds could significantly reduce cell viability and induce apoptosis, suggesting their potential as chemotherapeutic agents.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.